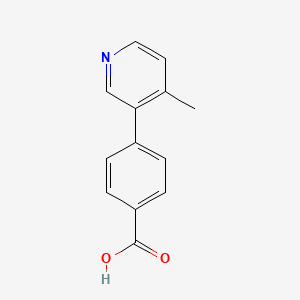
4-(4-Methylpyridin-3-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(4-Methylpyridin-3-yl)benzoic acid” is a type of organic compound. It is a derivative of benzoic acid, which is a simple aromatic acid . The compound has a pyridine ring attached to the benzoic acid structure .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, a practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid as the key synthetic intermediate of imatinib was reported . The process was easy to scale-up for large-scale synthesis .Molecular Structure Analysis
The molecular structure of similar compounds has been studied. For instance, the title molecule, C (14)H (12)N (2)O (2), exhibits a V-shaped conformation with a dihedral angle of 59.69° between the benzene and pyridine rings .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For example, the reaction mechanism of OH, NO3 and SO4 radicals with benzoic acid in atmospheric water droplets and that of OH radicals with benzoic acid in the atmosphere were studied .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, the molecular weight of 3-(3-Methylpyridin-4-yl)benzoic acid is 213.23 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 .科学的研究の応用
1. Coordination Polymers and Porous Structures
Research demonstrates the use of 4-(4-Methylpyridin-3-yl)benzoic acid in creating coordination polymers with various metal ions, leading to structures with different packing and porosity. For instance, its reaction with Zn(II), Cd(II), or Cu(II) salts forms two-dimensional networks with unique packing and interpenetration modes, influencing the complexity and porosity of the resulting structures (Tian et al., 2020).
2. Propylene/Propane Adsorption
The compound, combined with Mn(NO3)2 or Co(NO3)2, produces porous coordination polymers with distinct adsorption properties for propylene and propane. These structures exhibit significant adsorption differences based on their porous nature, which is highly relevant for gas separation and storage applications (Tian et al., 2020).
3. Triorganostannyl Esters Synthesis
In another study, this compound is used in the synthesis and structural investigation of triorganostannyl esters, which are compounds with potential implications in photophysical properties of metals and ligand conformation (Tzimopoulos et al., 2010).
4. Metal Complexes for Anticancer Activity
The compound is also a ligand in the synthesis of metal complexes with significant anticancer activity. These complexes are tested against various cancer cell lines, showcasing their potential as therapeutic agents (Konakanchi et al., 2021).
5. Synthesis of Novel Anti-Cancer Agents
This compound derivatives have been synthesized and evaluated as potential anti-cancer agents. Their biological activity, including anti-cancer properties, was assessed, showing promising results in this field (Soni et al., 2015).
6. Corrosion Inhibition Studies
The compound plays a role in synthesizing benzimidazole derivatives, which are investigated for their corrosion inhibition properties. These studies are crucial for understanding how to protect materials like steel from corrosion (Rbaa et al., 2020).
7. Role in Suzuki-Miyaura Coupling
It is also used in Suzuki-Miyaura coupling reactions, demonstrating its utility in creating complex organic molecules, which is a fundamental process in organic chemistry and drug synthesis (McMillan et al., 2007).
8. Luminescent Lanthanide Complexes
Studies show the use of this compound derivatives in creating luminescent lanthanide complexes, highlighting its potential in photophysical applications (Kim et al., 2006).
作用機序
Mode of Action
It’s known that benzoic acid derivatives can interact with various biological targets, such as enzymes and receptors, leading to changes in cellular functions .
Pharmacokinetics
It’s known that benzoic acid is conjugated to glycine in the liver and excreted as hippuric acid . This could potentially influence the bioavailability of 4-(4-Methylpyridin-3-yl)benzoic acid.
Safety and Hazards
将来の方向性
The future directions for the research and development of similar compounds have been suggested. For instance, the porous framework of a coordination polymer synthesized from 3-(3-methylpyridin-4-yl)benzoic acid can be retained after guest removal, as demonstrated by the CO2 adsorption isotherms and high catalytic performances for cycloaddition of epoxides and CO2 .
特性
IUPAC Name |
4-(4-methylpyridin-3-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-9-6-7-14-8-12(9)10-2-4-11(5-3-10)13(15)16/h2-8H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDMVWXEOCVVLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxypropyl)oxalamide](/img/structure/B2845444.png)

![5-(2-hydroxy-3-methoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2845447.png)
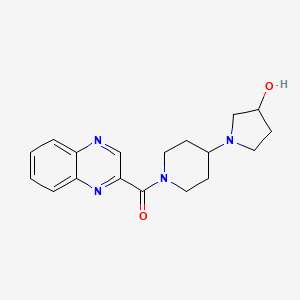
![3-benzyl-7-(4-(3-chlorophenyl)piperazine-1-carbonyl)-5-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2845451.png)



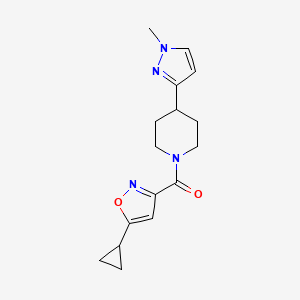
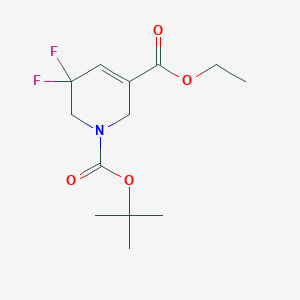
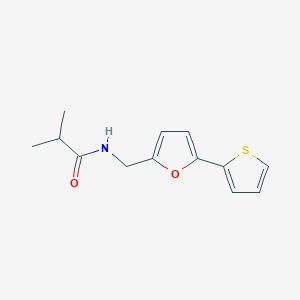
![2-{[3-(2-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2845462.png)

